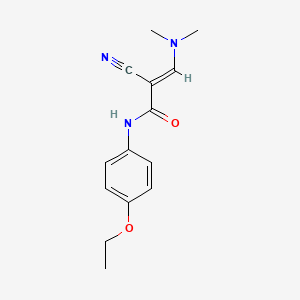

![molecular formula C21H20F3N5O3 B2503877 N-(1-氰基环戊基)-2-[5-硝基-2-[3-(三氟甲基)苯胺基]苯胺基]乙酰胺 CAS No. 1209279-89-9](/img/structure/B2503877.png)

N-(1-氰基环戊基)-2-[5-硝基-2-[3-(三氟甲基)苯胺基]苯胺基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide is a complex organic molecule that is likely to be of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include cyclisation processes. The paper titled "o-Nitrobenzylidene compounds. Part 4. The cyanide-induced cyclisation of o-acetamido-N-(o-nitrobenzylidene)anilines" discusses a cyclisation process using potassium cyanide in methanol, which could be relevant to the synthesis of the target compound . Although the exact synthesis of N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide is not described, similar cyclisation techniques may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the likely structure of N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide. The paper on "3-Acetamido-4-(cyclooctylamino)nitrobenzene" describes the crystal and molecular structure of a substituted benzene derivative, which includes an eight-membered ring with distorted conformations . This information suggests that the cyclopentyl ring in the target compound may also adopt a non-planar conformation, potentially affecting its chemical properties and reactivity.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the reactions of similar structures. The cyclisation reaction described in the second paper indicates that compounds with nitro groups and acetamido linkages can undergo transformations under the influence of cyanide . This suggests that the nitro and acetamido groups in N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide may also participate in chemical reactions that could be used to further modify the compound or to synthesize related structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide are not directly provided, the properties of similar compounds can be used to make educated guesses. For example, the presence of hydrogen bonds in the structure of the compound described in the first paper suggests that N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide may also exhibit hydrogen bonding, which could affect its solubility and melting point . Additionally, the nitro and trifluoromethyl groups are likely to contribute to the compound's reactivity and electronic properties.

科学研究应用

苯胺衍生物的环钯化

对苯胺衍生物(包括乙酰化苯胺)的环钯化研究表明,空间和电子的因素会影响环金属化配合物的形成。这些研究有助于了解芳香 CH 键的活化以及钯在亚硝基 N 原子上配位的情况,这对于理解与 N-(1-氰基环戊基)-2-[5-硝基-2-[3-(三氟甲基)苯胺基]苯胺基]乙酰胺 类似的化合物的化学行为非常重要 (Mossi、Klaus 和 Rys,1992)。

取代菲嗪的合成

N-芳基-2-亚硝基苯胺(可从涉及硝基芳烃的反应中衍生)已在环化过程中用于提供取代的菲嗪。这种方法以从硝基芳烃-苯胺对合成 1-甲氧基菲嗪为重点,代表了合成类似于目标化合物的复杂分子结构的潜在途径 (Kwast、Stachowska、Trawczyński 和 Wróbel,2011)。

γ-内酰胺库的合成

亚胺和取代琥珀酸酐的正式环加成反应,导致多种 γ-内酰胺库的合成,证明了环加成反应在生成多种小分子中的应用。这项研究可能与类似于目标化合物的内酰胺的合成和功能化有关 (Tan、Atherton、Smith、Soldi、Hurley、Fettinger 和 Shaw,2012)。

氟他胺的光反应

氟他胺(一种具有与 N-(1-氰基环戊基)-2-[5-硝基-2-[3-(三氟甲基)苯胺基]苯胺基]乙酰胺 类似的硝基芳香部分的化合物)的光反应研究,提供了在紫外光下硝基芳香化合物行为的见解。这项研究重点介绍了在不同溶剂中的光反应差异,这与了解相关化合物的稳定性和反应性有关 (Watanabe、Fukuyoshi 和 Oda,2015)。

属性

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O3/c22-21(23,24)14-4-3-5-15(10-14)27-17-7-6-16(29(31)32)11-18(17)26-12-19(30)28-20(13-25)8-1-2-9-20/h3-7,10-11,26-27H,1-2,8-9,12H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDWZTXTTVBEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC(=C2)[N+](=O)[O-])NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)